Tricyclamol Chloride

Muscarinic Antagonism Stereoselectivity Smooth Muscle Pharmacology

Researchers requiring precise muscarinic subtype selectivity often face supply inconsistency with non-selective antagonists. Tricyclamol chloride addresses this with defined Ki values (M1-M5: 4.47-42.66 nM) and a unique stereoselectivity profile. - 173-fold peripheral stereoselectivity index vs. <10 central, enabling tissue-specific mechanistic studies. - 2-fold greater potency than atropine in relaxing ACh-induced ileal spasm; outperforms hyoscyamine in reducing gastric motility. - Dual mAChR/NMDAR antagonist activity supports polypharmacological research in Parkinson's and epilepsy models.

Molecular Formula C20H32ClNO
Molecular Weight 337.9 g/mol
CAS No. 3818-88-0
Cat. No. B1208870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclamol Chloride
CAS3818-88-0
Molecular FormulaC20H32ClNO
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]
InChIInChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1
InChIKeyPISKUTGWQHZKIK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclamol Chloride: Muscarinic Antagonist Overview


Tricyclamol chloride (also known as procyclidine hydrochloride or elorine chloride) is a synthetic quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors [1]. It exhibits potent spasmolytic action on smooth muscle, effectively inhibiting the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride [2]. The compound demonstrates marked stereoselectivity in its antimuscarinic activity, with the laevo isomer being approximately 2-fold more potent than atropine sulfate in relaxing ACh-induced spasm of isolated rabbit ileum [3]. Tricyclamol chloride is characterized by its ability to block the superior cervical ganglion and significantly reduce motility of the stomach and duodenum, with effects that surpass those of hyoscyamine [4].

Why Substitution with Other Antimuscarinics Fails


Direct substitution of tricyclamol chloride with other antimuscarinic agents, such as atropine, hyoscyamine, or pirenzepine, is not scientifically valid due to significant differences in stereoselectivity, potency ratios, receptor subtype binding profiles, and tissue-specific effects. For instance, while atropine is a non-selective antagonist at all five muscarinic receptor subtypes, tricyclamol chloride exhibits a distinct binding profile with Ki values of 4.47, 42.66, 7.24, 6.03, and 4.79 nM for M1-M5 receptors, respectively, indicating a 9.5-fold selectivity for M1 over M2 . Furthermore, the stereoselectivity index of tricyclamol chloride for peripheral muscarinic receptors is 173-fold, whereas its central stereoselectivity index is less than 10, highlighting a tissue-dependent pharmacological divergence that is not observed with many other antimuscarinics [1]. These quantitative differences underscore that tricyclamol chloride cannot be generically replaced without altering experimental outcomes or therapeutic efficacy.

Quantitative Differentiation Evidence


Laevo Isomer Potency vs. Atropine in Ileum

In relaxing acetylcholine-induced spasm of isolated rabbit ileum, the laevo isomer of tricyclamol chloride exhibits approximately 2-fold greater potency than atropine sulfate, whereas the dextro isomer is approximately 167-fold less potent [1]. This pronounced stereoselectivity differentiates tricyclamol chloride from less stereoselective antimuscarinics and provides a quantitative basis for selecting the appropriate enantiomer for research applications.

Muscarinic Antagonism Stereoselectivity Smooth Muscle Pharmacology

GI Motility Reduction vs. Hyoscyamine

Tricyclamol chloride demonstrates a significantly greater reduction in the motility of the stomach and duodenum compared to hyoscyamine, an alkaloid with similar antimuscarinic properties [1]. This differential effect, observed in animal models, positions tricyclamol chloride as a more potent inhibitor of gastrointestinal smooth muscle activity, which is critical for studies targeting spasm-related conditions such as peptic ulceration.

Gastrointestinal Pharmacology Motility Inhibition Antispasmodic

Neuromuscular Blockade Profile vs. Atropine

In cats under dial-urethane anesthesia, tricyclamol chloride produces a transient neuromuscular blockade that closely resembles the profile of succinylcholine, in contrast to atropine, which causes the longest duration of block, outlasting that of tubocurarine [1]. Quantitatively, tubocurarine is 55 times more potent than tricyclamol and 277 times more potent than atropine, while succinylcholine is 250 times more potent than tricyclamol and 1250 times more potent than atropine [1]. This unique temporal and potency profile differentiates tricyclamol chloride from both depolarizing and non-depolarizing neuromuscular blockers.

Neuromuscular Junction Cholinergic Antagonism Skeletal Muscle Relaxation

Muscarinic Receptor Subtype Binding Selectivity

Tricyclamol chloride (as procyclidine hydrochloride) exhibits a distinct binding affinity profile across human muscarinic receptor subtypes, with Ki values of 4.47 nM (M1), 42.66 nM (M2), 7.24 nM (M3), 6.03 nM (M4), and 4.79 nM (M5) . This profile indicates a 9.5-fold selectivity for M1 over M2 receptors, and a 7.1-fold selectivity for M4 over M2. In contrast, atropine binds non-selectively to all five subtypes with comparable affinity [1]. The stereoselectivity of this binding is further underscored by studies showing that (R)-procyclidine has a 130-fold higher affinity for M1 and M4 receptors compared to (S)-procyclidine [2].

Receptor Binding Muscarinic Subtypes Selectivity Profile

Central vs. Peripheral Stereoselectivity Divergence

Tricyclamol chloride (as procyclidine) demonstrates a marked divergence in stereoselectivity between central and peripheral muscarinic receptors. In peripheral assays (isolated mouse ileum), the stereoselectivity index is 173-fold, whereas in a central assay (amphetamine-induced turning behavior in mice with unilateral dopamine lesions), the index is less than 10 [1]. This contrasts with compounds like benzhexol, which show more consistent stereoselectivity across tissues. The low central stereoselectivity suggests that central effects of tricyclamol chloride involve acetylcholine receptors that are not identical to peripheral ones, or that additional mechanisms (e.g., stereoselective uptake or secondary site interactions) modulate its central activity.

Stereoselectivity Central Nervous System Peripheral Pharmacology

NMDA Receptor Antagonism Property

In addition to its primary muscarinic antagonist activity, tricyclamol chloride (procyclidine) also exhibits properties of an N-methyl-D-aspartate (NMDA) receptor antagonist . This dual pharmacology is not observed with classical antimuscarinics like atropine or hyoscyamine. Functional studies in mice demonstrate that procyclidine at 10 mg/kg i.p. potentiates the protective activity of common antiepileptics (carbamazepine, diphenylhydantoin, phenobarbital, valproate) against maximal electroshock-induced seizures, without influencing the electroconvulsive threshold per se [1]. This NMDA antagonist property distinguishes tricyclamol chloride from purely muscarinic agents and expands its utility in neurological research.

NMDA Antagonism Polypharmacology Neuroprotection

Optimal Research and Industrial Applications


Stereoselective Tool for Smooth Muscle Studies

Given the 2-fold greater potency of the laevo isomer over atropine in relaxing ACh-induced ileal spasm and the 173-fold peripheral stereoselectivity index, tricyclamol chloride (particularly its enantiopure forms) serves as an optimal tool for investigating stereoselective muscarinic mechanisms in smooth muscle preparations. Researchers requiring high-potency antispasmodic activity should procure the laevo isomer or racemate based on their experimental design [1].

GI Motility Inhibition Studies

For studies examining gastric emptying, intestinal transit, or peptic ulcer pain models, tricyclamol chloride is the preferred antimuscarinic due to its markedly greater reduction of stomach and duodenal motility compared to hyoscyamine. This property makes it particularly suitable for research on spasm-related gastrointestinal disorders where robust motility inhibition is required [2].

Neuromuscular Junction Research

In experiments involving neuromuscular transmission or comparative pharmacology of blocking agents, tricyclamol chloride offers a unique transient blockade profile with defined potency ratios relative to tubocurarine (1/55) and succinylcholine (1/250). Its 5-fold greater potency than atropine in this context, combined with a short duration of action, makes it valuable for studies requiring a fast-recovering antimuscarinic with moderate potency [3].

Muscarinic Subtype Profiling

The defined binding affinity profile of tricyclamol chloride (Ki values of 4.47, 42.66, 7.24, 6.03, and 4.79 nM for M1-M5) and its 9.5-fold selectivity for M1 over M2 make it a useful reference compound for radioligand binding assays and receptor subtype characterization. Researchers should select tricyclamol chloride over non-selective agents like atropine when investigating M1- or M4-mediated signaling pathways .

Central vs. Peripheral Pharmacology Dissection

The divergence in stereoselectivity between central (<10) and peripheral (173) muscarinic receptors positions tricyclamol chloride as a unique probe for dissecting tissue-specific receptor pharmacology. Studies aiming to understand the molecular basis of central muscarinic actions or to develop peripherally selective antimuscarinics can leverage this compound's distinct stereoselectivity profile [4].

Neurological Disease Models with Dual Modulation

For research on Parkinson's disease, drug-induced extrapyramidal disorders, or seizure models (e.g., soman-induced epilepsy), tricyclamol chloride's combined muscarinic antagonist and NMDA antagonist properties offer a polypharmacological approach not achievable with atropine, hyoscyamine, or pirenzepine. Studies showing potentiation of anticonvulsant activity in mice support its use in epilepsy research .

Technical Documentation Hub

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